N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
CAS No.: 82559-74-8
Cat. No.: VC17272908
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82559-74-8 |
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Molecular Formula | C14H16N2O4 |
Molecular Weight | 276.29 g/mol |
IUPAC Name | N-(3-ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |
Standard InChI | InChI=1S/C14H16N2O4/c1-4-9-8-12(20-16-9)15-14(17)13-10(18-2)6-5-7-11(13)19-3/h5-8H,4H2,1-3H3,(H,15,17) |
Standard InChI Key | UZYYKKBTYLWUQC-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Introduction
Chemical Identity and Structural Features
N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide belongs to the benzamide class of compounds, which are widely studied for their biological activity. The molecule consists of two primary components:
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A 1,2-oxazole ring with an ethyl substituent at the 3-position.
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A 2,6-dimethoxybenzamide group linked to the oxazole's 5-position.
Molecular Formula and Weight
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Molecular Formula: C₁₅H₁₇N₂O₄
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Molecular Weight: 295.31 g/mol (calculated based on compositional analysis).
Structural Analogues and Key Differences
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide likely follows methodologies outlined in patents for analogous benzamide derivatives. A representative route involves:
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Oxazole Ring Formation: Cyclization of ethyl-substituted nitriles or amides with hydroxylamine derivatives to construct the 1,2-oxazole core .
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Benzamide Coupling: Reaction of 2,6-dimethoxybenzoic acid chloride with the 5-amino group of the synthesized oxazole .
Key Intermediate: 3-Ethyl-5-amino-1,2-oxazole
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CAS#82560-06-3 (3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine) serves as a model for analogous intermediates. Substituting the methylpentyl group with ethyl would yield the target amine precursor .
Patent-Based Insights
Patent US4416683A discloses methods for synthesizing structurally related benzamides, such as 2,6-dimethoxy-N-[5-(1-propylcyclohexyl)-1,3,4-thiadiazol-2-yl]benzamide. While thiadiazole and oxazole rings differ in electronic properties, the patent’s emphasis on regioselective coupling and purification techniques (e.g., column chromatography, recrystallization) is broadly applicable .
Physicochemical Properties
Predicted Properties
Based on structural analogs like isoxaben , the following properties are anticipated:
Property | Value/Description | Basis of Estimation |
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Density | ~1.10–1.20 g/cm³ | Similar benzamide derivatives |
Melting Point | 150–170°C | Thermal analysis of isoxaben |
Solubility | Low in water; soluble in DMSO, acetone | LogP ≈ 2.5–3.0 |
Stability | Stable under ambient conditions | Oxazole ring resilience |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks for amide C=O (~1650 cm⁻¹), aromatic C-O-C (~1250 cm⁻¹), and oxazole C=N (~1600 cm⁻¹).
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NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 6.5–7.5 ppm).
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Oxazole Substituents: Bulky groups (e.g., ethyl vs. methylpentyl) modulate membrane permeability and target affinity.
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Methoxy Positioning: 2,6-Dimethoxy configuration enhances binding to plant cellulose synthases .
Toxicological Profile
While no direct data exists, the compound’s similarity to isoxaben suggests:
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Acute Toxicity: Likely low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats).
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Environmental Impact: Potential persistence in soil, necessitating biodegradation studies.
Research Gaps and Future Directions
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Synthetic Optimization: Develop cost-effective routes for large-scale production.
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Bioactivity Assays: Test herbicidal efficacy against model weeds (e.g., Arabidopsis thaliana).
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Environmental Safety: Assess degradation pathways and ecotoxicology.
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